Home > Products > Screening Compounds P9627 > (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride - 197508-49-9

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride

Catalog Number: EVT-3014849
CAS Number: 197508-49-9
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral compound that belongs to the class of substituted phenylamines. It is characterized by the presence of a methylenedioxy group on the phenyl ring and a butylamine side chain. This compound has garnered attention in pharmacological research due to its potential applications in treating various medical conditions, particularly related to the central nervous system.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 3,4-methylenedioxyphenyl compounds and butylamine derivatives. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in medicinal chemistry and drug development .

Classification

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is classified as an organic compound, specifically a secondary amine due to the presence of an amine functional group attached to a butyl chain. Its molecular formula is C11H15NO2HCl\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{2}\text{HCl}, with a molar mass of approximately 229.703 g/mol .

Synthesis Analysis

Methods

The synthesis of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride can be achieved via several methods, predominantly through hydrogenation reactions or nucleophilic substitution processes. The following outlines common synthetic routes:

  1. Hydrogenation: The precursor compound, typically a methylenedioxyphenyl derivative, undergoes hydrogenation in the presence of catalysts such as palladium or platinum. This process involves the reduction of double bonds while introducing the amine functionality .
  2. Nucleophilic Substitution: Another method involves reacting a halogenated derivative of 3,4-methylenedioxyphenol with butylamine. This reaction typically requires an inert solvent and can be conducted at elevated temperatures to facilitate the substitution reaction .

Technical Details

  • Catalysts Used: Common catalysts include palladium on carbon and Raney nickel.
  • Reaction Conditions: The reactions are typically carried out at temperatures ranging from 20°C to 130°C, depending on the specific substrate and desired reaction rate.
  • Purification Techniques: Post-reaction, purification is often achieved through recrystallization or chromatography to isolate the hydrochloride salt form of the product .
Molecular Structure Analysis

Structure

The molecular structure of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride features:

  • A methylenedioxy group (-O-CH2-O-) attached to a phenyl ring.
  • A butylamine chain (-C4H9-NH2) that provides its amine functionality.

The stereochemistry is crucial for its biological activity, with the (R) configuration influencing its interaction with biological targets.

Data

  • Molecular Formula: C11H15NO2HCl\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{2}\text{HCl}
  • Molar Mass: 229.703 g/mol
  • CAS Number: 197508-49-9
  • Boiling Point: Approximately 326.6°C at 760 mmHg .
Chemical Reactions Analysis

Reactions

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride participates in various chemical reactions:

  1. Acid-Base Reactions: As an amine, it can act as a base and react with acids to form salts.
  2. Substitution Reactions: The amine group can be involved in further substitution reactions to create more complex molecules.
  3. Hydrogenation Reactions: The compound can undergo further hydrogenation under specific conditions to modify its structure for enhanced biological activity .

Technical Details

The reactivity of this compound is largely dictated by the presence of both the amine and methylenedioxy groups, allowing for diverse functionalization possibilities.

Mechanism of Action

Process

The mechanism of action for (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is primarily associated with its interaction with neurotransmitter systems in the brain. It may act as a modulator or inhibitor of certain receptors, influencing neurotransmitter release and uptake.

Data

Research indicates that compounds with similar structures often interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. The precise mechanism would require further pharmacological studies to elucidate its effects on these systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents; solubility in water may vary based on pH due to its amine nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily with acids to form stable hydrochloride salts; can participate in electrophilic aromatic substitution due to the activated aromatic ring provided by the methylenedioxy substituent .
Applications

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride has potential applications in:

  1. Pharmaceutical Development: Investigated for use in treatments targeting neurological disorders due to its structural similarities with known psychoactive compounds.
  2. Chemical Research: Serves as an intermediate in synthesizing other biologically active compounds or pharmaceuticals.
  3. Biochemical Studies: Utilized in studies examining receptor interactions and effects on neurotransmitter systems.
Synthetic Methodologies and Optimization

The synthesis of enantiomerically pure (R)-[3',4'-(methylenedioxy)phenyl]-1-butylamine hydrochloride requires sophisticated chiral control strategies, with particular emphasis on establishing and preserving the (R)-configuration throughout the synthetic sequence. This compound belongs to a class of fine chemicals where stereochemical integrity directly influences biological activity profiles, making route optimization critical for research-grade production.

Enantioselective Synthesis Pathways for (R)-Configuration Prioritization

The cornerstone of efficient (R)-enantiomer production lies in the implementation of asymmetric induction techniques early in the synthetic pathway. Two predominant strategies have emerged for establishing the chiral center:

  • Microbial Reduction: Biocatalytic approaches utilize engineered ketone reductases to convert prochiral ketone precursors like 3',4'-(methylenedioxy)phenyl-1-butanone to chiral alcohols with exceptional enantioselectivity (>98% ee). These alcohol intermediates subsequently undergo stereospecific amination or displacement reactions. The ketone substrate structure significantly influences enzymatic activity and selectivity, requiring optimization of substituents on the aryl ring and alkyl chain length for maximal enantiocontrol .

  • Asymmetric Hydrogenation: Transition metal catalysts featuring chiral ligands (e.g., BINAP-Ru complexes) enable direct enantioselective hydrogenation of enamide precursors such as N-acyl-3-(3',4'-(methylenedioxy)phenyl)-but-3-en-1-amine. This route provides the advantage of directly installing the amine functionality with the desired (R)-configuration in a single catalytic step. Key variables impacting enantiomeric excess (ee) include ligand structure (axial and centro chirality), hydrogen pressure (typically 50-100 psi), solvent polarity (preferential use of methanol or ethanol), and temperature (optimized between 25-40°C). Achieving ee values consistently above 95% necessitates meticulous catalyst screening and reaction parameter optimization [8].

Table 1: Comparison of Enantioselective Synthesis Approaches for (R)-Amine Production

StrategyKey IntermediateChiral ControllerTypical ee (%)Critical Optimization Parameters
Microbial Reduction3',4'-(Methylenedioxy)phenyl-1-butanoneKetoreductase Enzymes92-99%pH, Temperature, Cofactor Regeneration, Substrate Feed Rate
Asymmetric HydrogenationN-Acyl-3-(3',4'-(Methylenedioxy)phenyl)-but-3-en-1-amineRu-(S)-BINAP or Derivatives88-98%Ligand Structure, H₂ Pressure, Solvent, Catalyst Loading

Hydrogenation and Nucleophilic Substitution Strategies in Precursor Functionalization

Functionalization of the arylpiperonyl system and assembly of the butylamine chain rely heavily on catalytic hydrogenation and nucleophilic displacement reactions. Efficient synthesis necessitates strategic precursor design:

  • Catalytic Hydrogenation of Nitro Intermediates: Reduction of nitroaryl precursors like 1-(3',4'-(methylenedioxy)phenyl)-1-nitrobutane represents a viable route. Raney nickel catalysis under mild hydrogen pressure (e.g., 3-5 atm H₂) in ethanol at 50-70°C offers a robust reduction system. Reaction completion and prevention of over-reduction or dehalogenation (if halogens are present) require careful control of reaction time and catalyst activation. Catalyst poisoning by trace impurities necessitates high-purity nitro starting materials .

  • Nucleophilic Displacement: Alkylation of amines like 3,4-(methylenedioxy)aniline (piperonylamine) with alkyl halides (e.g., 1-bromopropane) provides a direct route to the amine chain. However, achieving mono-alkylation for primary amines is challenging due to competitive polyalkylation. Strategies to improve selectivity include:

  • Large Excess of Amine: Using 3-5 molar equivalents of the aniline precursor to favor monoalkylation.
  • Phase-Transfer Catalysis (PTC): Employing catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in heterogeneous systems (aqueous NaOH/organic solvent), improving yield and reducing reaction time.
  • Stepwise Protection/Deprotection: Protecting the aniline nitrogen as a phthalimide or carbamate before alkylation, followed by deprotection. This avoids polyalkylation but adds synthetic steps [8].

Table 2: Hydrogenation Conditions for Nitro and Unsaturated Intermediates

Reduction TargetCatalyst SystemTypical ConditionsYield RangeKey Challenges
Nitroaryl to AnilineRaney Ni / H₂EtOH, 50-70°C, 3-5 atm H₂, 4-8 h75-92%Catalyst Deactivation, Incomplete Reduction
Enamide to Chiral AmineRu-(R)-BINAP / H₂iPrOH, 25-40°C, 50-80 psi H₂, 12-24 h65-85%Achieving High ee, Catalyst Cost
Keto group to Chiral Alcohol (Microbial)Ketoreductase / NAD(P)HBuffer (pH 7-8), 30-37°C, 12-48 h70-90%Enzyme Stability, Cofactor Cost & Recycling

Challenges in Chiral Resolution and Scalability for Research-Grade Production

Producing research-grade quantities of the enantiomerically pure (R)-amine hydrochloride presents significant hurdles beyond initial synthesis, primarily concerning chiral purity assurance and process scalability:

  • Chiral Resolution of Racemates: When direct asymmetric synthesis is inefficient or costly, resolution of racemic ±-[3',4'-(methylenedioxy)phenyl]-1-butylamine remains common. This typically employs:
  • Diastereomeric Salt Formation: Reacting the racemic free base with a chiral acid (e.g., (R,R)-O,O'-dibenzoyltartaric acid, L-(-)-dibenzoyl tartaric acid, or (1S)-(-)-camphor-10-sulfonic acid) in solvents like methanol, ethanol, or acetone. The differential solubility of the resulting diastereomeric salts allows separation via fractional crystallization. Challenges include identifying optimal acid/solvent combinations, achieving high diastereomeric excess (de) in the initial crystallization, and recycling the resolving agent and unwanted enantiomer efficiently. Yields per cycle are often below 40% for the desired isomer, making multi-cycle processing necessary for high purity [4].
  • Chiral Chromatography: Preparative HPLC using chiral stationary phases (CSPs) like amylose- or cellulose-based columns offers high resolution but is inherently low-throughput and expensive for quantities beyond gram-scale. Solvent consumption and sample loading limitations hinder its application for bulk research-grade material production (>100g).
  • Scalability Constraints: Transitioning from milligram or gram-scale laboratory synthesis to multi-100-gram research batches intensifies several challenges:
  • Precursor Availability: Key chiral building blocks (e.g., enantiopure glycidate esters like methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate) or specialized catalysts (e.g., Ru-BINAP) can be costly and scarce in bulk quantities. Sourcing and cost become major factors [3].
  • Purification Bottlenecks: Techniques effective at small scale (e.g., repeated recrystallization, preparative chiral HPLC) become prohibitively time-consuming and expensive at larger scales. Developing efficient crystallization protocols for intermediates and the final hydrochloride salt is critical for throughput and purity.
  • Byproduct Management: Reactions like nucleophilic substitution generate stoichiometric salts (e.g., HBr from alkyl bromide alkylation). Efficient removal and disposal of these salts at scale require robust workup and waste handling procedures not typically emphasized in small-scale syntheses.
  • Process Robustness: Maintaining consistent enantiomeric purity, reaction yield, and product quality across larger batches demands rigorous process control and analytical validation, significantly increasing production complexity and cost for research-grade material compared to standard achiral compounds [4].

Properties

CAS Number

197508-49-9

Product Name

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride

IUPAC Name

[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium;chloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1

InChI Key

JJVFJKLPESJUDV-SBSPUUFOSA-N

SMILES

CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.